An In-depth Technical Guide to 2,5-Dimethyl-4-nitroaniline
An In-depth Technical Guide to 2,5-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-4-nitroaniline is an aromatic amine derivative with potential applications in various fields, including as an intermediate in the synthesis of dyes, pigments, and potentially pharmacologically active molecules.[1] Its chemical structure, featuring a nitro group and two methyl groups on an aniline backbone, imparts specific chemical and physical properties that are of interest to researchers in organic synthesis and drug discovery. This guide provides a comprehensive overview of the known properties of 2,5-Dimethyl-4-nitroaniline, including its physicochemical characteristics, toxicological profile, and proposed experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
2,5-Dimethyl-4-nitroaniline is a solid at room temperature, typically appearing as a light yellow to brown crystalline powder.[1][2] It is relatively stable but should be stored in a cool, dry, and dark environment under an inert atmosphere to prevent degradation.[2]
Data Presentation: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2,5-dimethyl-4-nitroaniline | [3] |
| CAS Number | 3460-29-5, 3139-05-7 | [4][5] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Melting Point | 134-136 °C | [2] |
| Boiling Point | 316 °C | [2] |
| Density | 1.263 g/cm³ | [2] |
| Appearance | Light yellow to brown crystalline solid | [1][2] |
| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water.[1] | [1] |
| pKa (Predicted) | 7.70 ± 0.24 | [2] |
| LogP | 2.05 | [4] |
Spectral Properties
No experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, UV-Vis) for 2,5-Dimethyl-4-nitroaniline were found in the public domain at the time of this report. The following sections provide general expectations for the spectral characteristics of this compound based on its structure and data from similar molecules.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 2,5-Dimethyl-4-nitroaniline is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons will likely appear as singlets due to their substitution pattern. The two methyl groups will also appear as singlets, with their chemical shifts influenced by their position on the aromatic ring. The amine protons may appear as a broad singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing nitro group. The two methyl carbons will appear in the aliphatic region of the spectrum.
IR Spectroscopy (Predicted)
The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), N-O stretching of the nitro group (strong bands around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
UV-Vis Spectroscopy (Predicted)
The UV-Vis spectrum of 2,5-Dimethyl-4-nitroaniline in a suitable solvent is expected to exhibit absorption maxima characteristic of nitroaniline derivatives. These compounds typically show a strong absorption band in the UV or near-visible region due to π-π* transitions. The exact wavelength of maximum absorbance will be influenced by the solvent polarity.
Experimental Protocols
The following protocols are proposed based on general methods for the synthesis and analysis of related nitroaniline compounds. They have not been experimentally validated for 2,5-Dimethyl-4-nitroaniline and should be adapted and optimized as necessary.
Synthesis of 2,5-Dimethyl-4-nitroaniline
A plausible synthetic route to 2,5-Dimethyl-4-nitroaniline is the nitration of 2,5-dimethylaniline. The amino group is a strong activating group, and to control the regioselectivity of the nitration and prevent oxidation, it is often protected as an acetanilide before the nitration step, followed by deprotection.
Step 1: Acetylation of 2,5-Dimethylaniline
-
In a round-bottom flask, dissolve 2,5-dimethylaniline in glacial acetic acid.
-
Add acetic anhydride to the solution and reflux the mixture for a specified time to form 2',5'-dimethylacetanilide.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash it with water, and dry it.
Step 2: Nitration of 2',5'-Dimethylacetanilide
-
Suspend the dried 2',5'-dimethylacetanilide in a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0-5 °C).
-
Stir the mixture while maintaining the low temperature for a period to allow for the nitration to occur. The nitro group is expected to be directed to the para position relative to the activating acetamido group.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, 4'-nitro-2',5'-dimethylacetanilide.
-
Filter the solid, wash it thoroughly with cold water to remove residual acid, and dry it.
Step 3: Hydrolysis of 4'-Nitro-2',5'-dimethylacetanilide
-
Reflux the 4'-nitro-2',5'-dimethylacetanilide in an acidic or basic solution (e.g., aqueous sulfuric acid or sodium hydroxide) to hydrolyze the acetyl group.
-
After the reaction is complete, cool the mixture and neutralize it to precipitate the final product, 2,5-Dimethyl-4-nitroaniline.
-
Filter the solid, wash it with water, and dry it.
Purification: Recrystallization
The crude 2,5-Dimethyl-4-nitroaniline can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of 2,5-Dimethyl-4-nitroaniline.[4]
-
Column: A C18 stationary phase is suitable.
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid can be used.[4] The gradient or isocratic conditions would need to be optimized for baseline separation.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
Mandatory Visualizations
Caption: Proposed Synthesis Workflow for 2,5-Dimethyl-4-nitroaniline.
Caption: General Purification Workflow by Recrystallization.
Safety and Toxicology
Substituted nitroanilines should be handled with care as they are potentially toxic. The safety data for 2,5-Dimethyl-4-nitroaniline is not extensively detailed, but related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6] As with many aromatic amines, there is a potential for carcinogenicity.[1]
Data Presentation: Toxicological Information
| Hazard Statement | Classification | Reference |
| Harmful if swallowed | Acute toxicity, oral | [7] |
| Harmful in contact with skin | Acute toxicity, dermal | [7] |
| Harmful if inhaled | Acute toxicity, inhalation | [7] |
| Causes skin irritation | Skin corrosion/irritation | [7] |
| Causes serious eye irritation | Serious eye damage/eye irritation | [7] |
| May cause respiratory irritation | Specific target organ toxicity | [7] |
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Biological Activity and Signaling Pathways
No specific information regarding the biological activity or involvement in signaling pathways of 2,5-Dimethyl-4-nitroaniline was found in the public domain at the time of this report. The following is a general overview for the class of nitroaromatic compounds.
Nitroaromatic compounds, in general, are known to have a wide range of biological activities. The nitro group is a strong electron-withdrawing group and can be reduced in biological systems to form reactive intermediates such as nitroso and hydroxylamino derivatives. These reactive species can interact with cellular macromolecules, including proteins and DNA, leading to various biological effects, including cytotoxicity and genotoxicity.
The biological activity of nitroanilines can be influenced by the substitution pattern on the aromatic ring. The presence and position of methyl groups, as in 2,5-Dimethyl-4-nitroaniline, can affect the molecule's lipophilicity, steric properties, and electronic distribution, which in turn can modulate its interaction with biological targets.
Given the lack of specific data, any investigation into the biological effects of 2,5-Dimethyl-4-nitroaniline would require initial in vitro and in vivo screening to assess its potential pharmacological or toxicological profile.
Conclusion
2,5-Dimethyl-4-nitroaniline is a chemical compound with defined physicochemical properties but limited publicly available data on its spectral characteristics, detailed synthetic protocols, and biological activity. This guide provides a summary of the existing information and outlines plausible experimental approaches for its synthesis and analysis. Further research is needed to fully characterize this molecule and explore its potential applications in various scientific and industrial fields. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations, while exercising appropriate caution due to the potential hazards associated with this class of compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2,5-DIMETHYL-4-NITROANILINE CAS#: 3139-05-7 [m.chemicalbook.com]
- 3. 3460-29-5 | 2,5-Dimethyl-4-nitroaniline - AiFChem [aifchem.com]
- 4. Aniline, 2,5-dimethyl-4-nitro- | SIELC Technologies [sielc.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. 2,5-Dimethyl-4-nitroaniline | 3460-29-5 | DAA46029 [biosynth.com]


